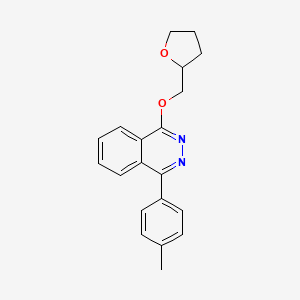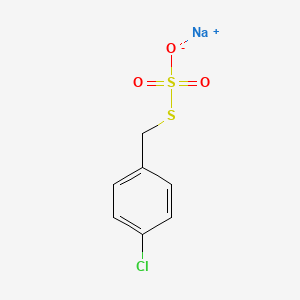![molecular formula C13H10ClNO4S B14149274 2-[(Benzenesulfonyl)methyl]-1-chloro-3-nitrobenzene CAS No. 89303-55-9](/img/structure/B14149274.png)
2-[(Benzenesulfonyl)methyl]-1-chloro-3-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Benzenesulfonyl)methyl]-1-chloro-3-nitrobenzene is an organic compound that features a benzenesulfonyl group attached to a benzene ring, which is further substituted with a chlorine atom and a nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzenesulfonyl)methyl]-1-chloro-3-nitrobenzene typically involves the sulfonation of benzene followed by chlorination and nitration reactions. One common method involves the reaction of benzenesulfonyl chloride with a suitable chlorinating agent under controlled conditions to introduce the chlorine atom. The nitration step is usually carried out using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation and chlorination processes, followed by nitration. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Benzenesulfonyl)methyl]-1-chloro-3-nitrobenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[(Benzenesulfonyl)methyl]-1-chloro-3-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-[(Benzenesulfonyl)methyl]-1-chloro-3-nitrobenzene involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonyl group can form strong interactions with proteins and enzymes. These interactions can modulate the activity of biological pathways and lead to various biochemical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonyl chloride: Similar structure but lacks the nitro and chlorine substituents.
2-Methylbenzenesulfonyl chloride: Contains a methyl group instead of the nitro and chlorine groups.
Benzenesulfonic acid: Lacks the chlorine and nitro groups but shares the sulfonyl functionality .
Uniqueness
2-[(Benzenesulfonyl)methyl]-1-chloro-3-nitrobenzene is unique due to the presence of both chlorine and nitro groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological targets .
Propriétés
Numéro CAS |
89303-55-9 |
|---|---|
Formule moléculaire |
C13H10ClNO4S |
Poids moléculaire |
311.74 g/mol |
Nom IUPAC |
2-(benzenesulfonylmethyl)-1-chloro-3-nitrobenzene |
InChI |
InChI=1S/C13H10ClNO4S/c14-12-7-4-8-13(15(16)17)11(12)9-20(18,19)10-5-2-1-3-6-10/h1-8H,9H2 |
Clé InChI |
DGQVEYBASGTKIT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)CC2=C(C=CC=C2Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B14149197.png)
![(1Z,3S,5R)-1-(2-Chloroethylidene)-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylenecyclohexane](/img/structure/B14149202.png)
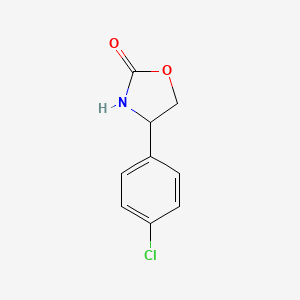
![1,5-Dimethyl-N-{4-[phenyldiazenyl]phenyl}-3-oxatricyclo[3.3.0.02,6]octane-2-carboxamide](/img/structure/B14149213.png)
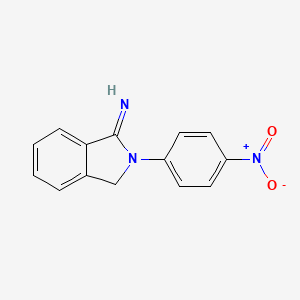
![N-[1-(1-adamantyl)ethyl]-3-methyl-2-phenylbutanamide](/img/structure/B14149229.png)
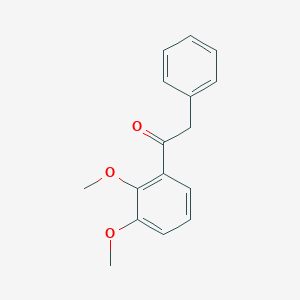
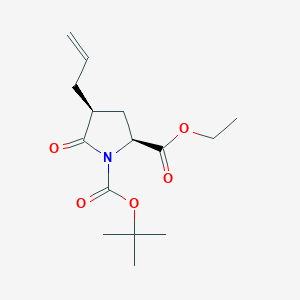
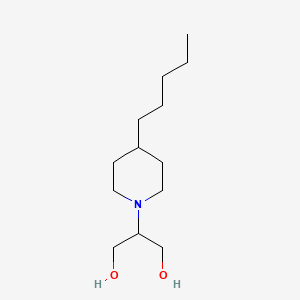
![4-methyl-N'-[(Z)-(3-nitrophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B14149267.png)
![Carbonochloridimidothioic acid, [(4-methylphenyl)sulfonyl]-, methyl ester](/img/structure/B14149269.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B14149280.png)
